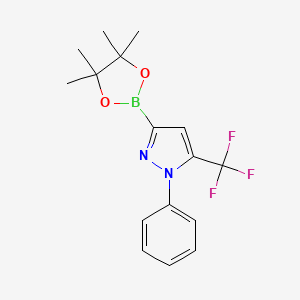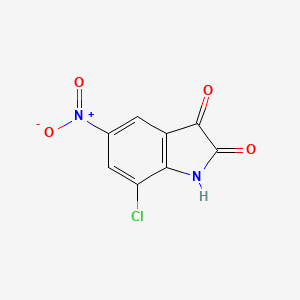![molecular formula C10H17N B15132438 7-Methylenebicyclo[3.3.1]nonan-3-amine CAS No. 872598-40-8](/img/structure/B15132438.png)
7-Methylenebicyclo[3.3.1]nonan-3-amine
Overview
Description
7-Methylenebicyclo[3.3.1]nonan-3-amine is a bicyclic amine compound characterized by its unique structure, which includes a methylene bridge and a bicyclo[3.3.1]nonane framework. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylenebicyclo[3.3.1]nonan-3-amine typically involves the reduction of 7-Methylenebicyclo[3.3.1]nonan-3-one. One common method is the hydrogenation of 7-Methylenebicyclo[3.3.1]nonan-3-one over platinum oxide in acetic acid, which yields 7α-methylbicyclo[3.3.1]nonan-3α-ol . This intermediate can then be converted to the amine through subsequent reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Methylenebicyclo[3.3.1]nonan-3-amine can undergo various chemical reactions, including:
Reduction: The reduction of 7-Methylenebicyclo[3.3.1]nonan-3-one to 7α-methylbicyclo[3.3.1]nonan-3α-ol.
Substitution: The compound can form addition products with amines such as piperidine and N,N-dimethylaniline in the presence of their hydrochlorides.
Common Reagents and Conditions
Hydrogenation: Platinum oxide in acetic acid is commonly used for the reduction of the ketone to the alcohol.
Addition Reactions: Piperidine and N,N-dimethylaniline in the presence of their hydrochlorides are used for forming addition products.
Major Products Formed
Scientific Research Applications
7-Methylenebicyclo[3.3.1]nonan-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a subject of study in understanding molecular interactions and reactivity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methylenebicyclo[331]nonan-3-amine involves its reactivity with nucleophiles and electrophiles The methylene bridge and bicyclic structure provide unique sites for chemical reactions, allowing the compound to interact with various molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
7-Methylenebicyclo[3.3.1]nonan-3-one: A closely related compound that serves as a precursor in the synthesis of 7-Methylenebicyclo[3.3.1]nonan-3-amine.
7α-methylbicyclo[3.3.1]nonan-3α-ol: An intermediate formed during the reduction of 7-Methylenebicyclo[3.3.1]nonan-3-one.
Uniqueness
7-Methylenebicyclo[33
Properties
IUPAC Name |
7-methylidenebicyclo[3.3.1]nonan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-7-2-8-4-9(3-7)6-10(11)5-8/h8-10H,1-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGZEVNFWGBTTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CC(C1)CC(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273121 | |
| Record name | Bicyclo[3.3.1]nonan-3-amine, 7-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872598-40-8 | |
| Record name | Bicyclo[3.3.1]nonan-3-amine, 7-methylene- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872598-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[3.3.1]nonan-3-amine, 7-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5S,8r,10r,13s,14s,17r)-17-ethynyl-17-hydroxy-13-methyl-2,4,5,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B15132373.png)










